N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide
Description
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide is a halogenated furamide derivative characterized by a furan-2-carboxamide core substituted with a 4-bromo-2-chlorophenyl group at the amide nitrogen and a 2-chlorophenyl group at the 5-position of the furan ring. Its molecular formula is C₁₇H₁₁BrCl₂NO₂, with a molecular weight of 444.59 g/mol.
The dual chloro substituents and bromine may also influence electronic properties, affecting binding to biological targets .
Properties
CAS No. |
853333-56-9 |
|---|---|
Molecular Formula |
C17H10BrCl2NO2 |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H10BrCl2NO2/c18-10-5-6-14(13(20)9-10)21-17(22)16-8-7-15(23-16)11-3-1-2-4-12(11)19/h1-9H,(H,21,22) |
InChI Key |
LXZKUQQSULXZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide typically involves the reaction of 4-bromo-2-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with furan-2-carboxylic acid under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis and Properties
Synthetic Routes:
The synthesis of N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide typically involves the following steps:
-
Formation of Intermediate:
- Reaction of 4-bromo-2-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
- The reaction is conducted under reflux conditions using solvents like dichloromethane.
-
Final Product Formation:
- The resulting intermediate is reacted with furan-2-carboxylic acid to yield the final product.
Properties:
- The compound contains a furan ring, which is known for its potential biological activities, including antifungal properties.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Biology
Research indicates that this compound exhibits potential biological activity:
- Antimicrobial Activity: Studies have shown that similar compounds can inhibit bacterial growth and may possess antifungal properties.
- Anticancer Properties: Analogues of this compound have been investigated for their ability to target specific cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Medicine
This compound is being explored for its potential use in drug development:
- Targeting Enzymes/Receptors: The compound may interact with specific molecular targets, leading to inhibition or activation, which can be beneficial in treating diseases such as cancer .
- Viral Inhibition: Some derivatives have shown activity against viruses, indicating potential applications in antiviral drug development .
Case Studies
Industry Applications
In addition to its research applications, this compound has industrial relevance:
- Material Science: Used in the formulation of specialized coatings and polymers that require enhanced chemical resistance or specific thermal properties.
- Agriculture: Potentially utilized in developing insecticidal or acaricidal agents due to its structural similarities with known active substances .
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and reported activities of N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide with its analogs:
Key Observations
Halogenation vs. Sulfonamide Substitution: The target compound’s bromo and chloro substituents increase lipophilicity (clogP ~4.5 estimated) compared to the sulfonamide-containing analog (, clogP ~2.1), which may favor blood-brain barrier penetration or hydrophobic target interactions .
Biological Activity :
- MMV019918 (), a structural analog with a 4-bromo-2-chlorophenyl group, exhibits potent antimalarial activity, suggesting halogen positioning is critical for parasitic target engagement . The target compound’s additional 2-chlorophenyl group could modulate selectivity or potency.
- Furosemide () demonstrates that furan-containing compounds can have therapeutic utility, though its benzoic acid core differs significantly from furamides .
Synthetic Accessibility :
- Intermediate synthesis in uses trifluoropropoxy and fluoro groups, highlighting that steric bulk (e.g., bromo/chloro in the target compound) may complicate coupling reactions, requiring optimized conditions (e.g., DMF, N-ethyl-N-isopropylpropan-2-amine) .
Implications for Drug Design
- Metabolic Stability: Halogenation (Br, Cl) in the target compound may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
- Toxicity Considerations : High halogen content could raise concerns about bioaccumulation; analogs like MMV019918 () with piperidine groups show balanced pharmacokinetics .
- Target Selectivity : The 2-chlorophenyl group in the target compound may sterically hinder off-target interactions compared to smaller substituents (e.g., methyl in ).
Biological Activity
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented as follows:
This structure features a furan moiety linked to two chlorinated phenyl groups and a bromine substituent, which may influence its biological properties.
The biological activity of this compound has been primarily studied in the context of its anticancer properties. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent. For instance, related compounds have demonstrated IC50 values ranging from 0.2 to 4 µM across different cancer types, indicating potent antiproliferative effects .
- Microtubule Targeting : Similar compounds have been reported to inhibit microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This mechanism is critical for the development of novel anticancer therapies targeting microtubules .
Anticancer Activity
This compound has been evaluated for its anticancer activity against several cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 0.5 | Significant growth inhibition |
| MCF7 (Breast) | 1.0 | Moderate growth inhibition |
| A549 (Lung) | 1.5 | Significant cytotoxicity |
| HCT116 (Colon) | 0.8 | High potency |
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells, with potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key observations include:
- Chlorine and Bromine Substituents : The presence of halogen atoms (Cl and Br) on the phenyl rings enhances the compound's lipophilicity and may improve its interaction with cellular targets.
- Furan Moiety : The furan ring is essential for maintaining the compound's biological activity, potentially facilitating interactions with target proteins involved in cell proliferation and apoptosis.
Study 1: Antiviral Activity
A study evaluated related compounds for their antiviral properties against human adenovirus (HAdV). Compounds structurally similar to this compound showed selectivity indexes greater than 100, indicating promising antiviral activity with low cytotoxicity . This suggests that modifications to the furan moiety could yield effective antiviral agents.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of phenyl-furan derivatives, revealing that certain analogs exhibited significant antibacterial effects comparable to standard antibiotics . Although specific data on this compound were not highlighted, these findings underscore the potential versatility of similar compounds in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
